molecular formula C23H24FN5O3S B2467401 N-(3-fluorophenyl)-2-({5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide CAS No. 1110980-01-2

N-(3-fluorophenyl)-2-({5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide

Cat. No.: B2467401
CAS No.: 1110980-01-2
M. Wt: 469.54
InChI Key:
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Description

N-(3-fluorophenyl)-2-({5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C23H24FN5O3S and its molecular weight is 469.54. The purity is usually 95%.
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Scientific Research Applications

Benzodiazepine Binding Activity

The compound N-(3-fluorophenyl)-2-({5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide, belonging to the [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one series, has demonstrated significant binding activity to the benzodiazepine receptor. This activity was highlighted in a study where several analogs of this compound were synthesized and evaluated for their potential as benzodiazepine antagonists in rat models. The study found that certain compounds in this series exhibited potent antagonist activity, with leading compounds showing comparable activity to known benzodiazepine antagonists (Francis et al., 1991).

Antimicrobial Activity

Another significant application of this compound is its antimicrobial activity. A study synthesized and evaluated N-(phenyl, benzyl, hetaryl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamides for their antibacterial and antifungal properties. The compounds demonstrated efficacy against a range of bacterial strains, including Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli, as well as the fungus Candida albicans. The study also employed molecular docking to suggest possible mechanisms of action (Antypenko et al., 2017).

Antihistaminic Agents

This compound has also been studied for its potential as an antihistaminic agent. A variety of [1,2,4]triazolo[4,3-a]quinazolin-5-ones, including derivatives of the N-(3-fluorophenyl) compound, were synthesized and tested for their H1-antihistaminic activity. These studies found that some compounds in this series provided significant protection against histamine-induced bronchospasm in animal models, suggesting their potential utility as new H1-antihistaminic agents (Alagarsamy et al., 2008).

Anticancer Activity

In the realm of cancer research, derivatives of this compound have shown promise. One study synthesized a series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, aiming to meet the structural requirements essential for anticancer activity. The study found that some of these derivatives exhibited significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting their potential as anticancer agents (Reddy et al., 2015).

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[[5-oxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O3S/c1-15(2)32-12-6-11-28-21(31)18-9-3-4-10-19(18)29-22(28)26-27-23(29)33-14-20(30)25-17-8-5-7-16(24)13-17/h3-5,7-10,13,15H,6,11-12,14H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQSQEHYWZEZER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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